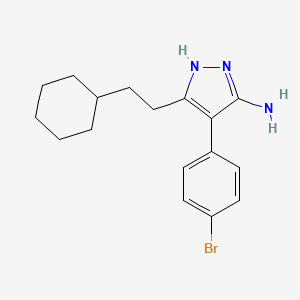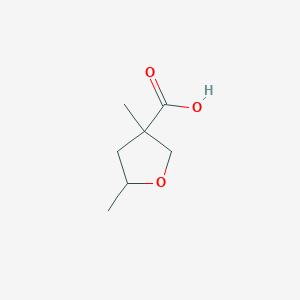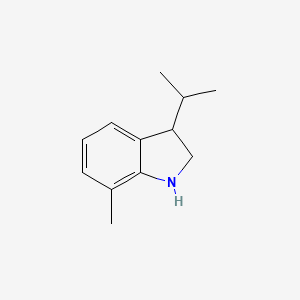![molecular formula C7H11NO3 B13193115 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13193115.png)
2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-6-azaspiro[34]octane-8-carboxylic acid is a heterocyclic compound that features a spirocyclic structure with both oxygen and nitrogen atoms incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of strong acids, bases, or oxidizing agents, depending on the specific synthetic route chosen .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both oxygen and nitrogen atoms in the ring system, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases. The specific conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like lithium aluminum hydride .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures. In biology and medicine, the compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors . Additionally, it has applications in the development of materials with unique properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both oxygen and nitrogen atoms in the ring system allows the compound to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. The specific pathways involved depend on the particular application and the molecular target being studied .
Comparaison Avec Des Composés Similaires
2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid can be compared with other similar compounds, such as 2-azaspiro[3.4]octane and 2-Oxa-6-azaspiro[3.3]heptane. These compounds share similar spirocyclic structures but differ in the number of atoms in the ring system and the presence of additional functional groups . The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its unique structural features and wide range of applications in scientific research. Its synthesis, chemical reactivity, and potential as a pharmacophore make it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-6(10)5-1-8-2-7(5)3-11-4-7/h5,8H,1-4H2,(H,9,10) |
Clé InChI |
DNXHXSUPVUZTBE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2(CN1)COC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


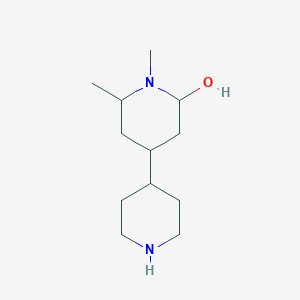

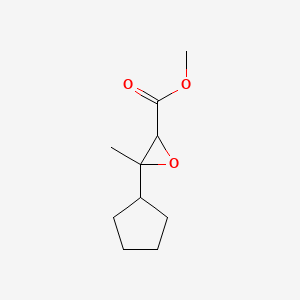
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)
![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
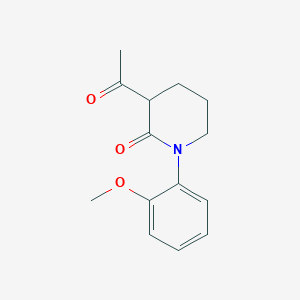
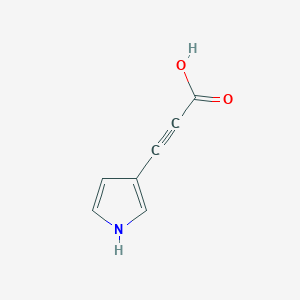
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
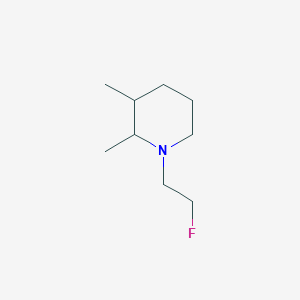
![1,5-Dimethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13193093.png)

